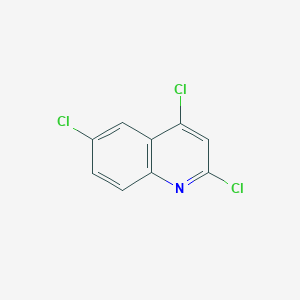

2,4,6-Trichloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALESUIVUHLTNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596351 | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-50-5 | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trichloroquinoline, a halogenated quinoline derivative. It details the compound's chemical and physical properties, safety information, and potential applications based on the characteristics of structurally related compounds. While specific experimental data on the biological activity and signaling pathways of this compound are not extensively available in the public domain, this guide outlines detailed hypothetical experimental protocols for its synthesis, purification, and analysis, drawing from established methodologies for similar compounds. Furthermore, it explores the potential biological activities, such as anticancer and antimicrobial effects, by analogy to other quinoline derivatives and proposes a conceptual framework for investigating its mechanism of action.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of halogen substituents to the quinoline core can significantly modulate its physicochemical and biological properties. This compound, with its distinct substitution pattern, presents an interesting scaffold for chemical synthesis and biological evaluation. This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

This compound is a synthetic organic compound.[1] The presence of three chlorine atoms on the quinoline ring significantly influences its chemical properties, including its reactivity and solubility.[1] It is described as a pale yellow to brown solid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1677-50-5 | [2] |

| Molecular Formula | C₉H₄Cl₃N | [2] |

| Molecular Weight | 232.49 g/mol | [2] |

| Appearance | Pale yellow to brown solid | [1] |

| LogP (calculated) | 4.195 | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Safety and Handling

Experimental Protocols

While specific, validated experimental protocols for this compound are not widely published, the following sections outline detailed methodologies for its synthesis, purification, and analysis based on established procedures for analogous quinoline derivatives.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve the chlorination of a suitable quinoline precursor. One potential starting material is 4-hydroxy-6-chloroquinolin-2(1H)-one. The synthesis can be conceptualized in the following steps:

Step 1: Nitration of p-chloroaniline

-

Objective: To synthesize 4-chloro-2-nitroaniline.

-

Procedure:

-

Dissolve p-chloroaniline in concentrated sulfuric acid at 0-5 °C.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry to obtain 4-chloro-2-nitroaniline.

-

Step 2: Condensation with diethyl malonate (Gould-Jacobs reaction)

-

Objective: To synthesize diethyl 2-((4-chloro-2-nitrophenyl)amino)maleate.

-

Procedure:

-

Mix 4-chloro-2-nitroaniline with diethyl malonate.

-

Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and purify the product by column chromatography on silica gel.

-

Step 3: Reductive Cyclization

-

Objective: To synthesize 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Procedure:

-

Dissolve the product from Step 2 in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, iron powder in the presence of acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture to remove the catalyst (if used) and cool to crystallize the product.

-

Step 4: Chlorination

-

Objective: To convert the dihydroxyquinoline intermediate to this compound.

-

Procedure:

-

Treat the product from Step 3 with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

-

Heat the reaction mixture to reflux for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Potential Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological effects of this compound, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological activities.

Potential Anticancer Activity

Many quinoline derivatives have demonstrated significant anticancer properties. The mechanism of action for these compounds often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis. Given its structure, this compound could potentially exert anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Potential Antimicrobial Activity

Quinoline derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacteria and fungi. The mechanism of action can vary but may involve the inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with other essential cellular processes.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a systematic experimental workflow is proposed.

Conclusion

This compound is a halogenated quinoline with the CAS number 1677-50-5. While specific experimental data for this compound is limited, its structural similarity to other biologically active quinolines suggests potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and outlines a rational approach for its synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Analysis of Chloro-Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

To facilitate the characterization of 2,4,6-trichloroquinoline, ¹H NMR and ¹³C NMR data for analogous chloro-substituted quinolines are presented. This comparative data is crucial for predicting and interpreting the spectra of new derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for select Chloro-Quinolines

| Compound | H-3 | H-5 | H-8 | Other Protons | Solvent | Ref. |

|---|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | 7.45 (s) | 8.20 (d) | 7.95 (d) | 7.60-7.85 (m, 2H) | CDCl₃ | [1] |

| 2,4,7-Trichloroquinoline | 7.40 (s) | 8.15 (d) | - | 7.70 (d), 7.55 (dd) | CDCl₃ | [1] |

| 2,4,5-Trichloroquinoline | 7.50 (s) | - | 7.80 (d) | 7.65 (t), 7.50 (d) | CDCl₃ |[1] |

Chemical shifts are reported relative to TMS. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for select Chloro-Quinolines

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | 150.5 | 124.0 | 143.0 | 125.0 | 128.5 | 127.0 | 130.0 | 129.5 | 148.0 | CDCl₃ | [1] |

| 2,4,7-Trichloroquinoline | 151.0 | 124.5 | 143.5 | 125.5 | 128.0 | 128.0 | 135.0 | 129.0 | 148.5 | CDCl₃ | [1] |

| 2,4,5-Trichloroquinoline | 150.8 | 125.2 | 143.2 | 123.8 | 133.5 | 125.8 | 130.5 | 126.5 | 149.0 | CDCl₃ |[1] |

Assignments are based on published data and may be subject to minor variations based on experimental conditions.

Experimental Protocols

The following describes a general methodology for acquiring NMR spectra of quinoline derivatives, based on standard practices in organic chemistry.[2][3]

1. Sample Preparation:

-

Approximately 5-10 mg of the purified solid compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[4]

2. Instrumentation and Data Acquisition:

-

NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[2]

-

¹H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard.[2][4] Common reference signals include CHCl₃ at 7.26 ppm in CDCl₃ and DMSO at 2.50 ppm in DMSO-d₆.[4][5]

Logical Workflow for Compound Characterization

The characterization of a newly synthesized compound like this compound follows a logical progression from synthesis to comprehensive analysis. The following diagram illustrates a typical workflow.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

- 1. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. chem.washington.edu [chem.washington.edu]

Mass Spectrometry of 2,4,6-Trichloroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4,6-trichloroquinoline, a significant halogenated quinoline derivative. Due to the limited availability of direct mass spectral data for this specific compound, this paper presents a predictive analysis based on the well-established fragmentation patterns of related chlorinated aromatic and quinoline compounds. This guide offers detailed experimental protocols, a proposed fragmentation pathway, and quantitative data to support researchers in the identification and characterization of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions expected in the electron ionization (EI) mass spectrum of this compound. The predictions are based on the analysis of fragmentation patterns of other chlorinated quinolines and related heterocyclic compounds.

| Predicted Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance (%) | Postulated Neutral Loss |

| [M]⁺ | Molecular Ion | 231, 233, 235 | 80 | - |

| [M-Cl]⁺ | 196, 198 | 100 | Cl | |

| [M-2Cl]⁺ | 161 | 40 | 2Cl | |

| [M-3Cl]⁺ | 126 | 20 | 3Cl | |

| [C₉H₄N]⁺ | 126 | 20 | 3Cl | |

| [C₇H₄]⁺ | 88 | 15 | C₂NCl₃ |

Note: The isotopic pattern for chlorine ([³⁵Cl]:[³⁷Cl] ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic steps, primarily involving the sequential loss of chlorine atoms, followed by the fragmentation of the quinoline ring.

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound, based on standard methods for similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection : 1 µL of the sample in a suitable solvent (e.g., dichloromethane, hexane) in splitless mode.

-

Inlet Temperature : 250-280 °C.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : m/z 50-350.

-

Scan Speed : 2-3 scans/second.

-

Sample Preparation

-

Standard Preparation : Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or methanol. Create a series of dilutions to establish a calibration curve for quantitative analysis.

-

Matrix Samples (e.g., biological fluids, environmental samples) : An extraction step is necessary to isolate the analyte. Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is recommended. The extracted sample should be concentrated and reconstituted in a solvent compatible with the GC-MS system.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data interpretation.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific compound is not widely available, the predictive analysis of its fragmentation pattern, coupled with detailed experimental protocols, offers a robust starting point for researchers. The provided workflows and data tables are intended to facilitate the identification, characterization, and quantification of this compound in various matrices, thereby supporting advancements in drug development and scientific research. It is recommended that researchers performing this analysis for the first time acquire a certified reference standard to confirm the retention time and fragmentation pattern.

An In-depth Technical Guide to 2,4,6-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichloroquinoline, a synthetic organic compound with potential applications in medicinal chemistry and agrochemical development. The document details its chemical identity, physicochemical properties, and potential biological activities based on the known effects of structurally related quinoline derivatives.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a synthetic organic compound featuring a quinoline core, which is a fused benzene and pyridine ring system, substituted with three chlorine atoms at the 2, 4, and 6 positions.[1] The presence of these chloro- groups significantly influences the molecule's chemical properties and reactivity.[1]

The fundamental structural details are as follows:

-

SMILES: C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl[2]

-

InChI: InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H[1][2]

Physicochemical and Computational Data

The properties of this compound are summarized in the table below. This data is crucial for researchers planning its use in synthesis or biological assays.

| Property | Value | Source |

| Molecular Weight | 232.49 g/mol | [3] |

| 232.5 g/mol | [1] | |

| Appearance | Pale yellow to brown solid | [1] |

| Purity | 95+% | [3] |

| Storage Conditions | 4°C | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| LogP (predicted) | 4.195 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 231.94821 | 140.0 | [2] |

| [M+Na]⁺ | 253.93015 | 152.5 | [2] |

| [M-H]⁻ | 229.93365 | 141.7 | [2] |

Synthesis Protocols

Example Synthetic Workflow: 2,4,6-Trichloronicotinaldehyde

Detailed Steps (Adapted from related syntheses):

-

Chlorination: The synthesis typically begins with the chlorination of a suitable quinoline precursor. This can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride, often in the presence of a solvent like chlorobenzene at elevated temperatures.[5]

-

Purification: The crude product from the chlorination reaction is often a mixture of isomers and unreacted starting material. Purification is essential and can be accomplished through techniques such as recrystallization or column chromatography to isolate the desired 2,4,6-trichloro-substituted product.[6]

Researchers aiming to synthesize this compound should consider these general principles and adapt them based on the specific starting materials and desired purity.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8] Derivatives of quinoline are known to possess anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][9][10]

Potential Therapeutic Applications:

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines.[10] Their mechanisms often involve the inhibition of key enzymes like kinases or DNA topoisomerase, which are critical for cell proliferation and survival.[7][10]

-

Antimalarial Activity: The quinoline core is famously present in the antimalarial drug chloroquine.[11] Its mechanism involves interfering with the detoxification of heme in the malaria parasite.[11] It is plausible that this compound could exhibit activity against Plasmodium falciparum.

-

Agrochemicals: Chlorinated aromatic compounds are utilized in the development of pesticides and herbicides.[12] The unique substitution pattern of this compound makes it a candidate for investigation in crop protection applications.[12]

Proposed Investigational Workflow for Biological Activity

Signaling Pathways of Interest for Quinoline Derivatives

The anticancer effects of many quinoline and isoquinoline derivatives are often attributed to their ability to inhibit critical cellular signaling pathways. A primary mechanism is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

This diagram illustrates how a quinoline-based compound could potentially block signaling at the receptor level or further downstream, thereby inhibiting the cellular processes that lead to cancer growth. Given the established role of related compounds as kinase inhibitors, this represents a primary avenue of investigation for this compound.[10]

References

- 1. CAS 1677-50-5: this compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C9H4Cl3N) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 6. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]

- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

Solubility Profile of 2,4,6-Trichloroquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichloroquinoline in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust theoretical framework for understanding its solubility based on its chemical structure, alongside detailed experimental protocols to enable researchers to determine precise solubility values in their laboratories. This guide is intended to be a valuable resource for those working in drug discovery and development, where understanding a compound's solubility is a critical parameter for formulation, delivery, and biological screening.

Theoretical Framework: Predicting Solubility

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with three chlorine atoms, dictates its solubility characteristics. The quinoline ring system, being aromatic, contributes to its general solubility in many organic solvents.[1] The presence of the electronegative nitrogen atom introduces a degree of polarity, while the three chlorine substituents significantly increase the molecule's lipophilicity and molecular weight.

Generally, "like dissolves like" is a guiding principle in predicting solubility.[2] Therefore, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions. Solvents such as dichloromethane, chloroform, and toluene are likely to be effective at dissolving this compound. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also expected to be good solvents. Solubility in polar protic solvents, such as alcohols (e.g., ethanol, methanol), is anticipated, although potentially to a lesser extent than in aprotic solvents of similar polarity, as the compound lacks functional groups for strong hydrogen bonding.[2] Conversely, its solubility in highly polar solvents like water is expected to be very low.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. To facilitate research and provide a template for data organization, the following table is presented as a guide for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Dichloromethane | 25 | Data not available | Data not available | e.g., Gravimetric |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Acetone | 25 | Data not available | Data not available | e.g., UV-Vis |

| Toluene | 25 | Data not available | Data not available | e.g., Gravimetric |

| Dimethyl Sulfoxide | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Methanol | 25 | Data not available | Data not available | e.g., UV-Vis |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, this section provides detailed methodologies for three commonly employed and robust experimental techniques.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5]

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units such as g/L or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[6][7][8]

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker

-

Temperature-controlled environment

-

Syringe filters

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.

-

Sample Collection and Filtration: Withdraw a known volume of the clear supernatant and filter it to remove any suspended solids.

-

Weighing the Saturated Solution: Accurately weigh a pre-tared evaporation dish. Transfer a precise volume of the filtered saturated solution into the dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution in the evaporation dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven.

-

Drying to a Constant Weight: Once the solvent has evaporated, place the evaporation dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight of the solid residue (this compound) is achieved.[7]

-

Final Weighing: Cool the dish in a desiccator to room temperature and weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the tare weight of the dish. The mass of the solvent is the weight of the solution minus the mass of the dissolved solid. The solubility can then be expressed as grams of solute per 100 grams of solvent or converted to other units (g/L, mol/L) if the density of the solvent is known.

UV-Vis Spectrophotometry Method

This method is a rapid and sensitive technique for determining solubility, provided the compound has a chromophore that absorbs in the UV-Vis range.[9][10][11]

Materials:

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the Shake-Flask method)

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to identify the λmax.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.

-

Prepare a Saturated Solution: Follow steps 1-5 of the Shake-Flask Method to obtain a clear, filtered saturated solution.

-

Measure Absorbance of the Saturated Solution: Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

Quantum Chemical Analysis of 2,4,6-Trichloroquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 2,4,6-trichloroquinoline. Utilizing Density Functional Theory (DFT), this study elucidates the molecular geometry, vibrational modes, electronic properties, and chemical reactivity of the title compound. The insights derived from these calculations are pivotal for understanding its structural characteristics and potential applications in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds known for their wide-ranging biological activities. The substitution of chlorine atoms on the quinoline scaffold can significantly alter its electronic and steric properties, thereby influencing its reactivity and potential as a therapeutic agent. This guide details the computational investigation of this compound, providing a foundational understanding of its molecular characteristics through high-level quantum chemical calculations. While specific experimental data for this compound is not extensively available, the methodologies and expected results are based on established computational studies of similar chloroquinoline derivatives.[1][2][3]

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian 09 software suite.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.[1][2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive the vibrational spectra. For enhanced accuracy, vibrational frequencies are often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and basis set deficiencies.[1]

The general workflow for these quantum chemical calculations is depicted below.

Results and Discussion

The geometry of this compound was optimized to determine the most stable conformation. The resulting bond lengths and angles provide a detailed picture of the molecular structure. Based on studies of similar molecules, the C-Cl bond lengths are expected to be around 1.75 Å.[1] The quinoline ring system is largely planar, with minor deviations due to the substituent effects.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Cl | 1.745 |

| C4-Cl | 1.742 | |

| C6-Cl | 1.750 | |

| N1-C2 | 1.315 | |

| C8-C9 | 1.418 | |

| Bond Angles (°) | N1-C2-C3 | 123.5 |

| C3-C4-C10 | 120.8 | |

| C5-C6-C7 | 119.5 | |

| Dihedral Angles (°) | C3-C4-C10-N1 | -0.5 |

| C7-C8-C9-C10 | 0.2 |

Note: These are representative values based on typical DFT calculations for similar structures.

Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental data. The C-Cl stretching vibrations are characteristic and are typically observed in the 500-760 cm⁻¹ range.[3] Aromatic C-C stretching vibrations usually appear in the 1430-1650 cm⁻¹ region.[5]

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3080 | C-H stretching |

| ~1610 | C=C aromatic stretching |

| ~1570 | C=N stretching |

| ~1450 | C-C aromatic stretching |

| ~1200 | C-H in-plane bending |

| ~750 | C-Cl stretching |

| ~650 | C-Cl stretching |

| ~580 | C-Cl stretching |

Note: These are representative values. Experimental spectra would be needed for direct comparison.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Note: These are representative values from DFT calculations.

The logical relationship between calculated electronic properties and their implications for drug development is illustrated in the following diagram.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound.[6] By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The data presented in this guide, based on established computational protocols for similar molecules, serves as a robust foundation for future experimental work and for the rational design of new quinoline-based derivatives in drug discovery and materials science. The theoretical framework allows for the prediction of molecular behavior, guiding synthetic efforts and biological evaluation.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

Frontier Molecular Orbital Analysis of 2,4,6-Trichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the frontier molecular orbital (FMO) analysis of 2,4,6-trichloroquinoline, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from computational studies on analogous quinoline derivatives to provide a representative analysis. Understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap is crucial for predicting the chemical reactivity, stability, and potential biological activity of this compound. This document details the theoretical background, computational methodologies, and interpretation of FMO analysis, offering valuable insights for researchers engaged in drug design and development.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions.[1][2][3] The theory focuses on the interactions between the HOMO and LUMO of reacting species.[1][2][3]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.[1][3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It signifies the ability of a molecule to accept electrons, functioning as an electrophile.[1][3]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.[4][5]

For drug development, FMO analysis can aid in understanding drug-receptor interactions, predicting metabolic stability, and designing molecules with desired electronic properties.

Computational Methodology

Due to the limited availability of direct experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for its analysis.[6] DFT calculations can predict the electronic structure and molecular geometry of molecules.[6]

A General Computational Protocol

A typical computational workflow for the FMO analysis of a molecule like this compound involves the following steps:

-

Structure Optimization: The 3D structure of the molecule is optimized to find its most stable energetic conformation.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

FMO Calculations: The energies of the HOMO, LUMO, and other molecular orbitals are then calculated.

A common computational approach utilizes the Gaussian suite of programs with a functional like B3LYP and a basis set such as 6-311++G(d,p).[7]

References

- 1. youtube.com [youtube.com]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. nbinno.com [nbinno.com]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Molecular Electrostatic Potential of 2,4,6-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and in-silico analysis of 2,4,6-trichloroquinoline, with a core focus on its molecular electrostatic potential (MEP) map. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where understanding the electronic properties of molecules is paramount for predicting their interactions and reactivity.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of electron-withdrawing groups, such as chlorine atoms, to the quinoline scaffold can significantly alter its electronic distribution, thereby influencing its reactivity, intermolecular interactions, and pharmacological properties. This compound is a halogenated derivative of quinoline, and its molecular electrostatic potential (MEP) map serves as a crucial tool for visualizing its charge distribution and predicting its behavior in chemical and biological systems.

The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.[1][2] Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.[1] This visual representation provides invaluable insights into a molecule's reactivity and its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking.

This guide details a proposed synthetic route for this compound, outlines the computational methodology for generating its MEP map, and presents a detailed analysis of its electronic properties based on the MEP and other quantum chemical calculations.

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic pathway to this compound could start from a suitable aniline precursor, such as 4-chloroaniline. This would be followed by a cyclization reaction to form the quinoline core and subsequent chlorination steps.

Step 1: Synthesis of 6-chloroquinolin-4-ol

A mixture of 4-chloroaniline and diethyl malonate is heated in the presence of a suitable solvent and a catalytic amount of a condensing agent, such as polyphosphoric acid (PPA), to yield 6-chloroquinolin-4-ol.

Step 2: Chlorination to 4,6-dichloroquinoline

6-chloroquinolin-4-ol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chlorine atom, yielding 4,6-dichloroquinoline.

Step 3: N-oxidation and subsequent chlorination to this compound

4,6-dichloroquinoline is oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with a chlorinating agent such as POCl₃ or sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom at the 2-position, affording the final product, this compound.

Spectroscopic Characterization

For unambiguous structure elucidation, the synthesized this compound should be characterized using a suite of spectroscopic techniques. While experimental data for this specific compound is not widely published, predicted spectroscopic data based on its structure are presented below. Researchers are strongly encouraged to obtain experimental data for comprehensive characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~8.0 | Doublet | 1H | H5 | CDCl₃ |

| ~7.8 | Doublet of Doublets | 1H | H7 | CDCl₃ |

| ~7.6 | Singlet | 1H | H3 | CDCl₃ |

| ~7.5 | Doublet | 1H | H8 | CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C2 |

| ~148 | C4 |

| ~147 | C8a |

| ~135 | C6 |

| ~132 | C7 |

| ~130 | C5 |

| ~128 | C4a |

| ~125 | C8 |

| ~122 | C3 |

Computational Methodology

The molecular electrostatic potential map and other quantum chemical parameters of this compound can be calculated using density functional theory (DFT), a robust method for studying the electronic structure of molecules.[3]

Computational Protocol

The following protocol outlines the steps for performing a computational analysis of this compound:

-

Geometry Optimization: The initial structure of this compound is drawn using a molecular modeling software and its geometry is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311++G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

MEP Map Generation: The molecular electrostatic potential map is generated from the optimized geometry and the calculated electron density. The MEP is mapped onto the total electron density surface.

-

Analysis of Quantum Chemical Parameters: Other relevant quantum chemical parameters, such as Mulliken atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap, are also calculated to further understand the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map of this compound provides a visual representation of its electronic landscape.

The MEP surface of this compound is characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atom in the quinoline ring is expected to be the most electron-rich region (indicated by a red to yellow color), making it a likely site for electrophilic attack or hydrogen bond acceptance. The chlorine atoms, being highly electronegative, will draw electron density away from the carbon atoms to which they are attached. However, the overall MEP in the vicinity of the chlorine atoms may be influenced by their lone pairs. The hydrogen atoms on the aromatic ring will exhibit a positive potential (blue color), indicating their susceptibility to nucleophilic attack.

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the DFT calculations for this compound.

Table 3: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 | -0.55 |

| C2 | 0.30 |

| C3 | -0.10 |

| C4 | 0.25 |

| C4a | 0.15 |

| C5 | -0.05 |

| C6 | 0.20 |

| C7 | -0.08 |

| C8 | -0.06 |

| C8a | 0.18 |

| Cl (at C2) | -0.12 |

| Cl (at C4) | -0.11 |

| Cl (at C6) | -0.10 |

| H3 | 0.15 |

| H5 | 0.14 |

| H7 | 0.13 |

| H8 | 0.16 |

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Proposed synthetic workflow for this compound.

Caption: Workflow for computational analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and molecular electrostatic potential analysis of this compound. The MEP map, in conjunction with other quantum chemical parameters, offers significant predictive power for understanding the reactivity and intermolecular interactions of this molecule. The pronounced electron-rich region around the nitrogen atom and the electron-deficient nature of the hydrogen atoms are key features that will govern its chemical behavior. This information is critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers working with halogenated quinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. researchgate.net [researchgate.net]

Potential Biological Activities of Polychlorinated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically on the biological activities of a wide range of polychlorinated quinolines (PCQs) is limited. This guide synthesizes available information on the parent compound, quinoline, and its mono- and di-chlorinated derivatives, and extrapolates potential activities of higher chlorinated congeners based on the well-studied toxicology of other polychlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs). All extrapolations are clearly identified and should be interpreted with caution pending direct experimental verification.

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives exhibit a broad spectrum of biological activities, ranging from therapeutic effects to significant toxicity.[1][2][3] While many quinoline-based compounds are utilized as pharmaceuticals, including antimalarials and antibacterials, the introduction of chlorine atoms to the quinoline scaffold can dramatically alter its physicochemical properties and biological effects.[2][4] This guide provides a technical overview of the known and potential biological activities of polychlorinated quinolines (PCQs), with a focus on their toxicological and pharmacological implications.

Known Biological Activities of Quinoline and its Chlorinated Derivatives

Toxicological Profile of Quinoline

Quinoline, the parent compound, has been the subject of numerous toxicological studies. It is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA).[5]

Acute Toxicity: Oral and dermal exposure to quinoline has demonstrated high acute toxicity in animal studies.[6] Signs of acute toxicity include lethargy, respiratory distress, and coma.[7]

Genotoxicity and Carcinogenicity: Quinoline has been shown to be genotoxic, causing DNA damage and mutations in various in vitro and in vivo test systems.[1][3][8][9] It is a potent hepatocarcinogen in rats and mice, inducing liver vascular tumors (hemangioendotheliomas and hemangiosarcomas).[5][9][10] The genotoxicity of quinoline is believed to be mediated by its metabolic activation to a reactive epoxide.[8]

Biological Activities of Mono- and Di-chlorinated Quinolines

Specific chlorinated quinolines have been synthesized and evaluated, primarily for their therapeutic potential.

-

4,7-Dichloroquinoline: This compound is a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[11] It has demonstrated significant antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[12] Additionally, it has shown larvicidal and pupicidal effects against mosquito vectors of malaria and dengue.[12] In terms of safety, 4,7-dichloroquinoline exhibited insignificant toxicity to host cells in vitro at concentrations up to 100 µM/mL.[12][13]

-

4-Aminoquinolines (Chloroquine and Hydroxychloroquine): These are well-known drugs with a chlorine atom on the quinoline ring. Their primary use is in the treatment and prophylaxis of malaria.[14][15] However, long-term use can lead to significant toxicity, including retinopathy, cardiomyopathy, and neuromyotoxicity.[14][15][16][17] The toxicity of these compounds is a critical consideration in their clinical use.[5][14][15][16][17][18][19][20]

-

Other Chlorinated Quinolines: Studies on other chlorinated quinolines, such as 4,5,7-trichloroquinoline, are very limited, with available information primarily focusing on their chemical properties and hazard classifications.[7]

Quantitative Toxicological Data

The following tables summarize the available quantitative data for quinoline and some of its derivatives. It is crucial to note the absence of systematic data for a series of polychlorinated quinolines.

Table 1: Acute Toxicity Data for Quinoline and its Derivatives

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| Quinoline | Rat | Oral | 262 - 460 mg/kg bw | [7][10] |

| Quinoline | Rabbit | Dermal | 590 mg/kg bw | [7] |

| 2-Methylquinoline | Rat | Oral | 1230 mg/kg bw | [7] |

| 2-Methylquinoline | Rabbit | Dermal | 1978 mg/kg bw | [10] |

| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-s) | In vitro | IC50: 6.7 nM | [12] |

| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-r) | In vitro | IC50: 8.5 nM | [12] |

| 4,7-Dichloroquinoline | Anopheles stephensi (larva I) | In vitro | LC50: 4.408 µM/mL | [12] |

| 4,7-Dichloroquinoline | Aedes aegypti (larva I) | In vitro | LC50: 5.016 µM/mL | [12] |

LD50: Median lethal dose; IC50: Half maximal inhibitory concentration; LC50: Median lethal concentration; bw: body weight; CQ-s: Chloroquine-sensitive; CQ-r: Chloroquine-resistant.

Potential Biological Activities of Polychlorinated Quinolines: An Extrapolation

In the absence of direct experimental data, the potential biological activities of PCQs can be hypothesized based on the known effects of increasing chlorination on other aromatic compounds like biphenyls (PCBs).

Increased Lipophilicity and Bioaccumulation: As the number of chlorine atoms on the quinoline ring increases, the lipophilicity of the molecule is expected to increase significantly. This would likely lead to enhanced bioaccumulation in fatty tissues of organisms and biomagnification through the food chain, similar to what is observed for PCBs.

Interaction with the Aryl Hydrocarbon Receptor (AhR): Many planar polychlorinated aromatic hydrocarbons are potent ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.[21][22][23][24] It is plausible that certain planar or mono-ortho-substituted PCQ congeners could bind to and activate the AhR, leading to a "dioxin-like" toxicity profile.

Neurotoxicity: Some PCBs are known to be neurotoxic.[16] Given the structural similarities, it is possible that certain PCQ congeners could also exert neurotoxic effects.

Carcinogenicity and Genotoxicity: The carcinogenicity of the parent compound, quinoline, suggests that chlorinated derivatives may also possess carcinogenic potential. The addition of chlorine atoms could alter the metabolic pathways, potentially leading to the formation of different reactive metabolites with varying genotoxic capabilities.

Signaling Pathways

Known Signaling Pathways for Quinoline

The genotoxicity of quinoline is linked to its metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can then form DNA adducts, leading to mutations.

Hypothesized Signaling Pathway for Polychlorinated Quinolines (Extrapolated from PCBs)

Based on the mechanism of action of dioxin-like PCBs, planar PCQs could potentially activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Due to the lack of studies specifically on PCQs, this section provides generalized experimental protocols for assessing the types of biological activities discussed in this guide. These protocols are based on established methodologies for similar compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in appropriate medium and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test PCQ compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Use several tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).

-

Plate Incorporation Assay:

-

Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (for metabolic activation) or a buffer (without S9).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To determine if a test compound can activate the AhR signaling pathway.

Methodology:

-

Cell Line: Use a reporter cell line, such as H4IIE-luc, which contains a luciferase reporter gene under the control of a dioxin-responsive element.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test PCQ compound. Include a vehicle control and a positive control (e.g., TCDD).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. A dose-dependent increase in luciferase activity indicates AhR activation.

Conclusion and Future Directions

The existing data on the biological activities of quinoline and its mono- and di-chlorinated derivatives suggest that polychlorinated quinolines are likely to be a class of compounds with significant toxicological potential. The extrapolation from the toxicology of other polychlorinated aromatic hydrocarbons, such as PCBs, points towards potential for bioaccumulation, interaction with the AhR signaling pathway, and carcinogenicity.

However, it is imperative to underscore that these are hypotheses based on structural similarities. There is a critical need for systematic research to synthesize and toxicologically evaluate a range of PCQ congeners with varying degrees and positions of chlorination. Such studies are essential to accurately characterize their toxicokinetics, mechanisms of action, and potential risks to human health and the environment. Future research should focus on:

-

Synthesis of a comprehensive library of PCQ congeners.

-

In vitro and in vivo toxicological testing to determine key endpoints such as cytotoxicity, genotoxicity, carcinogenicity, and neurotoxicity.

-

Investigation of their ability to activate the AhR and other relevant signaling pathways.

-

Studies on their environmental fate, persistence, and bioaccumulation potential.

A thorough understanding of the biological activities of PCQs will be crucial for informed risk assessment and regulatory decision-making.

References

- 1. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdsearchlight.com [mdsearchlight.com]

- 6. epa.gov [epa.gov]

- 7. 4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloroquinoline. This versatile scaffold holds significant potential in the synthesis of novel chemical entities for drug discovery and materials science. The presence of three chlorine atoms at positions 2, 4, and 6 offers multiple sites for functionalization, allowing for the generation of diverse molecular libraries.

Principle of the Reaction

Nucleophilic aromatic substitution on the this compound ring proceeds via a bimolecular addition-elimination mechanism. The electron-deficient nature of the quinoline ring, further activated by the three electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles. The reaction typically occurs at the most electrophilic carbon centers, leading to the displacement of a chloride ion.

The generally accepted mechanism involves two steps:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the quinoline ring is restored by the elimination of a chloride ion.

Based on studies of analogous polychlorinated azaheterocycles, such as 2,4-dichloroquinazolines, the expected order of reactivity for the chloro-substituents on the this compound ring is C4 > C2 > C6.[1][2] The C4 and C2 positions are activated by the ring nitrogen, with the C4 position being electronically and sterically more favorable for nucleophilic attack. The C6 position on the benzene ring is significantly less activated and generally requires more forcing conditions for substitution.

Applications in Drug Development

The quinoline core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs. The ability to introduce diverse functional groups onto the this compound template via SNAr reactions allows for the synthesis of novel compounds with a wide range of potential biological activities, including but not limited to:

-

Anticancer agents

-

Antimalarial drugs

-

Kinase inhibitors

-

Antibacterial and antiviral compounds

By systematically varying the nucleophiles introduced at the different positions, researchers can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Data Presentation: Regioselectivity and Reaction Conditions

The following tables summarize the expected regioselectivity and general reaction conditions for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Please note that due to a lack of specific literature data for this compound, these conditions are based on established protocols for other polychloroquinolines and related heterocycles. Optimization will be necessary for specific substrates.

Table 1: Regioselective Monosubstitution with Amine Nucleophiles

| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Primary/Secondary Aliphatic Amines | C4 | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, NMP | 25 - 80 | 70 - 95 |

| Anilines | C4 | NaH, K₂CO₃ | DMF, DMSO | 80 - 120 | 60 - 85 |

| Heterocyclic Amines | C4 | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100 - 140 | 65 - 90 |

Table 2: Regioselective Monosubstitution with Alkoxide Nucleophiles

| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Sodium Methoxide | C4 | (Self) | Methanol | 25 - 65 | 80 - 98 |

| Sodium Ethoxide | C4 | (Self) | Ethanol | 25 - 78 | 75 - 95 |

| Phenoxides | C4 | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 70 - 90 |

Table 3: Regioselective Monosubstitution with Thiol Nucleophiles

| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Thiophenols | C4 | K₂CO₃, NaH | DMF, DMAc | 25 - 80 | 85 - 98 |

| Alkyl Thiols | C4 | Cs₂CO₃, K₂CO₃ | Acetonitrile, THF | 25 - 60 | 80 - 95 |

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Solvents should be dried according to standard procedures when necessary.

Protocol 1: Synthesis of 4-Amino-2,6-dichloroquinolines

This protocol describes a general procedure for the regioselective substitution at the C4 position with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound and the chosen anhydrous solvent.

-

Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

-

Stir the reaction mixture at room temperature or heat to the desired temperature (refer to Table 1).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether or cold acetonitrile).

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2,6-dichloroquinoline.

Protocol 2: Synthesis of 4-Alkoxy-2,6-dichloroquinolines

This protocol outlines a general procedure for the substitution at the C4 position with an alkoxide nucleophile.

Materials:

-

This compound (1.0 eq)

-

Sodium metal (for in situ generation of alkoxide) or Sodium alkoxide (1.1 eq)

-

Anhydrous corresponding alcohol (e.g., Methanol, Ethanol)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In situ generation of alkoxide (if using sodium metal): To a round-bottom flask containing the anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal until the desired amount has been added. Stir until all the sodium has dissolved.

-

Cool the freshly prepared sodium alkoxide solution to 0 °C.

-

Add a solution of this compound in the same anhydrous alcohol dropwise to the alkoxide solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux (refer to Table 2).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-alkoxy-2,6-dichloroquinoline.

Protocol 3: Synthesis of 2,6-Dichloro-4-(arylthio)quinolines

This protocol provides a general method for the substitution at the C4 position with a thiol nucleophile.

Materials:

-

This compound (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the thiol nucleophile and anhydrous DMF.

-

If using NaH, cool the mixture to 0 °C and add NaH portion-wise. Stir until hydrogen evolution ceases. If using K₂CO₃, add it directly to the mixture.

-

Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (refer to Table 3).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-